Lipophilicity Differential: XLogP3 of 4-Bromo vs. 3-Bromo and 4-Chloro Analogs
Computed XLogP3 for 4-bromo-N-(furan-2-ylmethyl)benzamide is 2.5, placing it in an optimal range for blood-brain barrier penetration. In contrast, the 3-bromo regioisomer (3-bromo-N-(furan-2-ylmethyl)benzamide) and the 4-chloro analog (4-chloro-N-(furan-2-ylmethyl)benzamide) show XLogP3 values of 2.8 and 2.2, respectively [1][2]. The +0.3 log unit shift of the 3-bromo isomer may alter membrane partitioning and non-specific binding, while the -0.3 shift of the 4-chloro analog reduces lipid solubility. This directly impacts compound selection for CNS-targeted library design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 3-Bromo-N-(furan-2-ylmethyl)benzamide: 2.8; 4-Chloro-N-(furan-2-ylmethyl)benzamide: 2.2 |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 3-bromo; +0.3 vs. 4-chloro |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A difference of 0.3–0.6 log units in XLogP3 is sufficient to significantly affect passive membrane permeability and in vitro ADME profiles, guiding procurement for CNS vs. peripheral target libraries.
- [1] PubChem Compound Summary CID 674898. National Center for Biotechnology Information. 4-Bromo-N-(2-furanylmethyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/674898 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary CID 809128. 3-Bromo-N-(2-furanylmethyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/809128; PubChem Compound Summary CID 4160722. 4-Chloro-N-(2-furanylmethyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/4160722 (accessed 2026-04-25). View Source
